5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid
Overview
Description
5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid is a multifaceted organic compound characterized by its bromine, cyano, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid typically involves multiple steps, starting with the bromination of the corresponding phenylacetic acid derivative. The cyano group can be introduced through a cyanoethylation reaction, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like ammonia or amines, and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in creating fluorinated compounds, which are often more stable and biologically active.
Biology: In biological research, 5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable candidate for medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and advanced materials. Its chemical stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The trifluoromethyl group enhances binding affinity and selectivity, while the cyano and bromo groups contribute to the overall stability of the compound.
Molecular Targets and Pathways:
Enzymes: Various enzymes involved in metabolic pathways.
Receptors: G-protein-coupled receptors (GPCRs) and other signaling molecules.
Comparison with Similar Compounds
4-Bromo-2-(trifluoromethyl)phenylacetic acid
5-Bromo-2-(trifluoromethyl)benzoic acid
4-Cyano-2-(trifluoromethyl)phenylacetic acid
Uniqueness: 5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid stands out due to the presence of both cyano and bromo groups, which are not commonly found together in similar compounds. This combination provides unique chemical properties and reactivity, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
2-[5-bromo-4-cyano-2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-8-2-5(3-9(16)17)7(10(12,13)14)1-6(8)4-15/h1-2H,3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMCBPMFTXQDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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